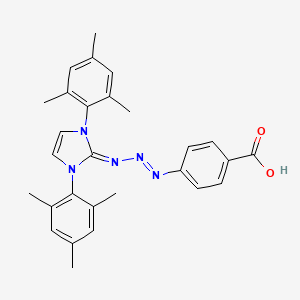

BB1-acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H29N5O2 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]benzoic acid |

InChI |

InChI=1S/C28H29N5O2/c1-17-13-19(3)25(20(4)14-17)32-11-12-33(26-21(5)15-18(2)16-22(26)6)28(32)30-31-29-24-9-7-23(8-10-24)27(34)35/h7-16H,1-6H3,(H,34,35) |

InChI Key |

UINYEYRRODHJQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4C)C)C)C |

Origin of Product |

United States |

Methodological & Application

Application Notes & Protocols: Synthesis of DNA-Encoded Libraries using Carboxylic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of novel small-molecule ligands for a wide range of protein targets.[1][2] The core principle of DEL involves the synthesis of vast combinatorial libraries where each unique small molecule is covalently attached to a distinct DNA barcode that records its synthetic history.[2][3] This one-to-one linkage allows for the efficient screening of billions of compounds simultaneously through affinity-based selection.

Amide bond formation is a cornerstone of DEL synthesis, primarily due to the vast commercial availability of carboxylic acids and amines, which are fundamental building blocks in medicinal chemistry.[3] This application note provides a detailed protocol for a standard three-cycle "split-and-pool" synthesis of a DNA-encoded library, initiating with a diverse set of carboxylic acids as the first building block (BB1).

Principle of Split-and-Pool Synthesis

Split-and-pool synthesis is a combinatorial method that enables the exponential diversification of a chemical library. The process involves:

-

Splitting a common starting material (e.g., DNA headpiece on a solid support or in solution) into multiple reaction vessels.

-

Coupling a unique building block to the substrate in each vessel.

-

Encoding the reaction by ligating a specific DNA barcode corresponding to the building block used.

-

Pooling all the reaction products together.

This cycle is repeated, with the pooled products being split again for the next round of chemical diversification and DNA encoding. This iterative process generates a library where the number of unique compounds is the product of the number of building blocks used in each cycle.

Experimental Workflow Diagram

The following diagram illustrates a typical three-cycle split-and-pool workflow for DEL synthesis starting with carboxylic acid building blocks (BB1).

Caption: 3-Cycle Split-and-Pool DEL Synthesis Workflow.

Quantitative Data: Amide Coupling Efficiency

The success of a DEL synthesis campaign is highly dependent on the efficiency and robustness of the chemical reactions used. For amide bond formation, several coupling reagents are available. A systematic study has shown that a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and N,N'-diisopropylethylamine (DIPEA) provides high conversion rates for a diverse set of carboxylic acids.

The table below summarizes the conversion efficiency of this optimized protocol compared to other common coupling reagents for a representative set of carboxylic acids.

| Carboxylic Acid (BB1) | Coupling Reagent Combination | Average Conversion (%) |

| 4-Fluorobenzoic acid | EDC / HOAt / DIPEA | >95% |

| DMT-MM | 85% | |

| HATU / DIPEA | 90% | |

| Isovaleric acid | EDC / HOAt / DIPEA | >95% |

| DMT-MM | 70% | |

| HATU / DIPEA | 88% | |

| N-Boc-glycine | EDC / HOAt / DIPEA | >95% |

| DMT-MM | 92% | |

| HATU / DIPEA | >95% | |

| Furan-2-carboxylic acid | EDC / HOAt / DIPEA | >95% |

| DMT-MM | 80% | |

| HATU / DIPEA | 91% |

Data is representative and compiled from studies investigating amide bond formation on DNA. Actual yields may vary based on substrate and specific reaction conditions.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the first cycle of DEL synthesis: the coupling of Building Block 1 (BB1) carboxylic acids to an amino-modified DNA headpiece.

Materials and Reagents

-

DNA: 5'-amino-modified, purified DNA oligonucleotide headpiece.

-

Building Blocks (BB1): Stock solutions of diverse carboxylic acids (e.g., 60 mM in DMSO).

-

Coupling Reagents:

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOAt (1-hydroxy-7-azabenzotriazole)

-

DIPEA (N,N'-diisopropylethylamine)

-

-

Buffers and Solvents:

-

MOPS buffer (e.g., 0.5 M, pH 7.5)

-

Nuclease-free water

-

DMSO (Dimethyl sulfoxide)

-

-

Purification: Size-exclusion chromatography columns or ethanol precipitation reagents.

-

Equipment: 96-well plates, multichannel pipettes, plate shaker/incubator, centrifuge, LC-MS system for analysis.

Protocol 1: Amide Coupling of BB1 Carboxylic Acids

This protocol is optimized for high-efficiency amide bond formation on DNA in an aqueous environment.

-

Preparation of DNA:

-

Prepare a solution of the 5'-amino-modified DNA headpiece in MOPS buffer at a working concentration (e.g., 100 µM).

-

Aliquot the DNA solution into the wells of a 96-well plate (the "split" step). For example, add 5 µL (0.5 nmol) of the DNA solution to each well designated for a unique carboxylic acid.

-

-

Building Block Activation and Coupling:

-

In separate tubes or a separate plate, prepare the activated carboxylic acid mixtures. For each reaction, combine:

-

4.5 µL of a specific carboxylic acid stock (60 mM in DMSO).

-

4.0 µL of EDC (300 mM in DMSO).

-

4.0 µL of HOAt (60 mM in DMSO).

-

4.0 µL of DIPEA (300 mM in DMSO).

-

-

Vortex the activation mixtures briefly and incubate for 5 minutes at room temperature.

-

Transfer the activated carboxylic acid mixture to the corresponding well containing the DNA headpiece. The final reaction volume will be approximately 21.5 µL.

-

-

Reaction Incubation:

-

Seal the 96-well plate to prevent evaporation.

-

Incubate the plate for 16 hours at room temperature with gentle shaking.

-

-

Second Addition (Optional but Recommended):

-

To drive the reaction to completion, a second addition of activated carboxylic acid can be performed.

-

Prepare a fresh activation mixture as described in Step 2.

-

Add the fresh mixture to the corresponding reaction wells.

-

Incubate for an additional 6 hours at room temperature.

-

-

Pooling and Purification:

-

After incubation, combine the contents of all wells into a single microcentrifuge tube (the "pool" step).

-

Purify the pooled, DNA-conjugated products to remove unreacted building blocks and coupling reagents. Ethanol precipitation is a common and effective method.

-

Wash the resulting DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

-

Protocol 2: Quality Control of BB1 Coupling

It is critical to assess the efficiency of the coupling reaction before proceeding to the next cycle. Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for this analysis.

-

Sample Preparation:

-

Before pooling, take a small aliquot (e.g., 1-2 µL) from each individual reaction well.

-

Dilute the aliquot in nuclease-free water for analysis.

-

-

LC-MS Analysis:

-

Inject the diluted sample into an LC-MS system equipped with a suitable column for oligonucleotide analysis.

-

Method: Use a reverse-phase ion-pairing chromatography method.

-

Detection: Monitor the UV absorbance at 260 nm to detect the DNA and use the mass spectrometer to identify the starting material and the desired product.

-

The product will have a mass shift corresponding to the molecular weight of the coupled carboxylic acid minus the mass of water.

-

-

Data Analysis:

-

Integrate the peak areas from the UV chromatogram for the unreacted DNA starting material and the final DNA-conjugate product.

-

Calculate the percent conversion for each reaction to ensure a high coupling efficiency was achieved across the building block set. A conversion of >75% is generally considered good.

-

Subsequent Cycles

Following successful coupling and quality control of the BB1 set, the pooled and purified product is carried forward into Cycle 2. The entire process of splitting, coupling the next set of building blocks (BB2), encoding with the corresponding DNA tags, and pooling is repeated. This iterative strategy allows for the construction of exceptionally large and diverse chemical libraries.

References

- 1. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to "Unclickable" and "Clickable" Chemistries for Mass Spectrometry-Based Proteomics

For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern proteomics, enabling the precise analysis of protein function, interactions, and localization. This guide provides a detailed comparison of two distinct strategies for protein bioconjugation: the novel "unclickable" Chemoselective Rapid Azo-Coupling Reaction (CRACR) utilizing reagents like BB1-acid, and the well-established "clickable" azide-alkyne cycloaddition reactions.

This guide presents a comprehensive overview of these methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The choice between an "unclickable" and a "clickable" protein modification strategy often depends on the specific experimental goals, including the desired reaction speed, efficiency, and the biological context. The following table summarizes key quantitative performance metrics for the Chemoselective Rapid Azo-Coupling Reaction (CRACR) and a representative "clickable" method, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

| Feature | Chemoselective Rapid Azo-Coupling Reaction (CRACR) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reaction Target | 5-hydroxy-tryptophan (5-HTP) | Azide- or Alkyne-functionalized non-canonical amino acid |

| Reaction Type | Azo-coupling | [3+2] Cycloaddition |

| "Unclickable" Nature | Does not rely on azide-alkyne ligation | Relies on azide-alkyne ligation |

| Catalyst Required | No | Yes (typically Copper(I)) |

| Reaction Speed | Very rapid (seconds to minutes) | Rapid (minutes to hours) |

| Typical Efficiency | High (>90%) | High (>90%) |

| Specificity | High for 5-HTP | High for the bioorthogonal handle |

| Biocompatibility | High (catalyst-free) | Potential cytotoxicity from copper catalyst |

| Mass Adduct | Dependent on the specific diazonium salt (e.g., this compound) | Dependent on the alkyne/azide probe |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protein modification strategies. Below are representative protocols for both the CRACR and CuAAC methods.

Protocol 1: Site-Specific Protein Modification via Chemoselective Rapid Azo-Coupling Reaction (CRACR)

This protocol outlines the general steps for labeling a protein containing a genetically encoded 5-hydroxy-tryptophan (5-HTP) residue with a diazonium salt reagent like this compound.

1. Protein Expression and Purification:

-

Genetically engineer the protein of interest to contain a 5-hydroxy-tryptophan (5-HTP) residue at the desired modification site. This is typically achieved by amber stop codon suppression using an evolved aminoacyl-tRNA synthetase/tRNA pair.

-

Express the 5-HTP-containing protein in a suitable expression system (e.g., E. coli).

-

Purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

2. Preparation of the Azo-Coupling Reagent (e.g., this compound derivative):

-

Synthesize or obtain the desired diazonium salt reagent. For example, an aniline precursor can be converted to a diazonium salt immediately before use by treatment with an aqueous solution of sodium nitrite in the presence of an acid at 0°C.

3. CRACR Labeling Reaction:

-

Prepare the purified 5-HTP-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the freshly prepared diazonium salt reagent to the protein solution. A typical molar excess of the reagent is 5- to 20-fold over the protein concentration.

-

The reaction proceeds rapidly at room temperature and is typically complete within minutes.

4. Sample Preparation for Mass Spectrometry:

-

Remove the excess labeling reagent by buffer exchange or precipitation.

-

Denature, reduce, and alkylate the labeled protein.

-

Digest the protein into peptides using a protease such as trypsin.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction method.

5. Mass Spectrometry Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the modified peptide by searching for the expected mass shift corresponding to the addition of the azo-reagent to the 5-HTP residue.

Protocol 2: Site-Specific Protein Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing a genetically encoded alkyne-bearing non-canonical amino acid with an azide-containing probe.

1. Protein Expression and Purification:

-

Genetically encode an alkyne-bearing non-canonical amino acid (e.g., propargyl-L-lysine) at the desired site in the protein of interest using an appropriate orthogonal translation system.

-

Express and purify the alkyne-modified protein as described in Protocol 1.

2. Preparation of Reagents for CuAAC:

-

Prepare a stock solution of the azide-containing probe (e.g., a fluorescent dye or biotin with an azide handle).

-

Prepare stock solutions of the copper(I) catalyst components: copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. A copper-chelating ligand like TBTA can also be included to stabilize the copper(I) oxidation state.

3. CuAAC Labeling Reaction:

-

In a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0), combine the purified alkyne-containing protein with the azide probe (typically 2-10 molar excess).

-

Add the reducing agent to the reaction mixture, followed by the copper(II) sulfate. The final concentrations are typically in the range of 1 mM for copper(II) sulfate and 5 mM for the reducing agent.

-

Incubate the reaction at room temperature for 1-4 hours.

4. Sample Preparation for Mass Spectrometry:

-

Remove excess reagents and the copper catalyst, for example, by using a desalting column or by protein precipitation.

-

Proceed with denaturation, reduction, alkylation, and proteolytic digestion as described in Protocol 1.

5. Mass Spectrometry Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the labeled peptide by searching for the mass shift corresponding to the cycloaddition of the azide probe to the alkyne-bearing amino acid.

Visualizing the Methodologies

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

Caption: Experimental workflow for CRACR-based proteomic analysis.

Caption: Chemical principle of the azo-coupling reaction.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

Both "unclickable" and "clickable" chemistries offer powerful tools for the site-specific modification of proteins for mass spectrometry analysis. The "unclickable" Chemoselective Rapid Azo-Coupling Reaction (CRACR) provides a very fast, catalyst-free method for labeling proteins containing 5-hydroxy-tryptophan. This makes it an attractive option for applications where reaction speed and biocompatibility are paramount. In contrast, the well-established "clickable" azide-alkyne cycloaddition reactions offer a versatile and robust platform for protein labeling, with a wide array of commercially available probes. The choice between these methods will ultimately be guided by the specific requirements of the biological system under investigation and the analytical goals of the study.

Comparative Analysis of BB1 Building Blocks in DNA-Encoded Library Synthesis

A Guide for Researchers in Drug Discovery

The selection of initial building blocks (BB1) is a critical determinant in the success of a DNA-Encoded Library (DEL) campaign. This choice fundamentally dictates the structural diversity, physicochemical properties, and ultimately, the quality of the small molecules generated for screening against therapeutic targets. This guide provides a comparative analysis of common BB1 building blocks, supported by experimental data and standardized protocols, to aid researchers in making informed decisions for DEL synthesis.

Comparative Analysis of Common BB1 Building Block Classes

The most prevalent BB1 classes in DEL synthesis are primary amines and Fmoc-protected amino acids (Fmoc-AAs). The choice between these monofunctional and bifunctional starting points significantly impacts the resulting library's characteristics. While both are typically coupled with carboxylic acids in a second synthetic cycle, their inherent structural diversity and commercial availability lead to distinct advantages and disadvantages.

A building block-centric approach to DEL design reveals that libraries constructed from a larger and more diverse pool of primary amines can explore a wider chemical space compared to those initiated with the more structurally constrained set of commercially available Fmoc-AAs.[1][2]

Data Summary: BB1 Class Comparison

The following table summarizes the key differences in library characteristics based on the choice of BB1 class, as analyzed through computational enumeration and Uniform Manifold Approximation and Projection (UMAP) of the resulting chemical space.[1][3]

| BB1 Class | Physicochemical Property (PCP) Profile of Resulting Library | Chemical Space Coverage | Key Advantages & Considerations |

| Primary Amines | Libraries generally exhibit favorable distributions of Molecular Weight (MW), lipophilicity (xLogP), and other properties compliant with drug-likeness criteria. | Provides significantly broader and more diverse chemical space coverage due to the vast number of commercially available primary amines.[1] | Advantages: Maximizes exploration of novel chemical space. The larger pool allows for more nuanced library design. Cost is surprisingly not a limiting factor, as vast chemical space can be explored with budget-friendly options. |

| Fmoc-Amino Acids | Can lead to libraries with higher average molecular weights and peptidomimetic character. | Covers a more limited and narrowly defined chemical space compared to primary amines. | Advantages: Useful for generating libraries with specific stereochemistry and peptide-like features. Considerations: The bifunctional nature of amino acids can constrain the diversity of the final library. |

Performance Metrics for Evaluating Building Blocks

To objectively compare the effectiveness of different building blocks within a DEL screening context, several quantitative metrics have been developed. These metrics help identify which building blocks are most "productive" in generating compounds that bind to the target of interest.

Data Summary: Building Block Performance Metrics

| Metric | Definition | Application & Purpose |

| P(bind) / P(active) | The fraction of compounds containing a specific building block that are identified as binders (or "active") in a screening experiment. | Used to quantitatively rank and identify the most productive building blocks from a DEL selection. This data informs the design of subsequent, more focused libraries. |

| Enrichment Factor | The ratio of a compound's frequency in the selected pool (after incubation with the target) to its frequency in the initial library pool. | A primary indicator of binding affinity. Building blocks that consistently appear in highly enriched compounds are considered favorable. |

| Z-score | A statistical measure that quantifies the significance of a compound's enrichment relative to the overall distribution of enrichments in the library. | Helps to normalize enrichment data and provides a statistical basis for hit selection, reducing false positives. |

| Hit Rate | The percentage of compounds from a library or sub-library (containing a specific BB1) that are confirmed as active in follow-up assays. | A direct measure of the overall success of a library design and its constituent building blocks. |

Experimental Protocols & Visualized Workflows

Protocol: Validation of Building Block Reactivity

Ensuring high-quality library synthesis requires that each building block demonstrates robust reactivity under DNA-compatible conditions. The following is a generalized protocol for validating the acylation of an on-DNA amine substrate with a carboxylic acid building block, a common reaction in DEL synthesis.

Objective: To assess the coupling efficiency of a panel of carboxylic acid building blocks to a DNA-conjugated primary amine.

Materials:

-

DNA-oligonucleotide conjugated with a primary amine (e.g., on a solid support).

-

Carboxylic acid building blocks to be tested.

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvent: Dimethylformamide (DMF).

-

Quenching solution (e.g., hydroxylamine).

-

LC-MS system for analysis.

Methodology:

-

Activation of Carboxylic Acid: In separate wells of a microplate, pre-mix each carboxylic acid building block (1.2 equivalents) with HATU (1.2 eq.) and DIPEA (2.4 eq.) in DMF. Allow to activate for 15 minutes at room temperature.

-

On-DNA Coupling Reaction: Add the activated carboxylic acid mixture to the DNA-conjugated primary amine substrate (1.0 eq.).

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

-

Quenching: Terminate the reaction by adding an appropriate quenching agent.

-

Cleavage (if on solid support): Cleave the DNA-small molecule conjugate from the solid support according to the linker's specific chemistry (e.g., photocleavage).

-

Analysis: Analyze the reaction outcome using LC-MS. The conversion of the starting on-DNA amine to the desired amide product is quantified by comparing the respective peak areas.

-

Acceptance Criteria: A building block is typically considered "validated" or to have passed the quality control check if the on-DNA conversion is >80%.

Visualizations of Key Workflows

The following diagrams illustrate the critical workflows in DEL synthesis and building block analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BB1-Acid

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of BB1-acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Understanding this compound and Its Hazards

Hazard Identification and Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | Causes skin irritation.[3] |

| Eye Irritation | 2 | Causes serious eye irritation.[3] |

| Specific target organ toxicity - single exposure | 3 | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound and other acidic compounds. The following table summarizes the recommended PPE.

Recommended Personal Protective Equipment:

| Body Part | PPE Recommendation | Material/Standard |

| Eyes/Face | Chemical splash goggles and a full-face shield. | Goggles conforming to EN 166 (EU) or NIOSH (US) standards. |

| Hands | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |

| Body | Chemical-resistant lab coat or apron. For larger quantities or risk of splashing, an acid-resistant suit may be necessary. | Wear fire/flame resistant and impervious clothing. |

| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate acid gas cartridge is required. | |

| Feet | Closed-toe, chemical-resistant shoes. | HAZ-MAT boots for handling large quantities or in case of spills. |

A logical workflow for selecting the appropriate level of PPE is illustrated in the diagram below.

Caption: PPE selection workflow based on risk assessment.

Operational Plan: Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Prevent contact with skin and eyes.

-

When preparing solutions, always add acid to water, never the other way around, to prevent splattering.

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage:

-

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly closed when not in use.

-

Store in a dedicated corrosives or acid cabinet.

-

Use secondary containment, such as a plastic tray, to contain any potential leaks or spills.

Disposal Plan

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and chemically compatible container.

-

Do not dispose of this compound down the drain.

-

Follow all local, state, and federal regulations for the disposal of chemical waste.

-

Contaminated materials, such as wipes and disposable PPE, should also be collected and disposed of as hazardous waste.

Emergency Procedures

Spills:

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an acid-neutralizing agent or absorbent material.

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills (>100 mL):

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Prevent entry into the contaminated area.

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Protocol: Site-Specific Protein Modification

The following is a general protocol for a bioconjugation experiment where this compound could be utilized.

Objective: To covalently attach this compound to a specific site on a target protein.

Materials:

-

Target protein with a unique reactive group

-

This compound

-

Activation reagents (e.g., EDC/NHS for carboxylate-to-amine coupling)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation: Prepare a solution of the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

This compound Activation (if necessary): In a separate reaction vessel, dissolve this compound in an appropriate solvent and add activation reagents. Allow the activation to proceed for a specified time according to the reagent manufacturer's instructions.

-

Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized for the specific protein and desired degree of labeling.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, with gentle mixing.

-

Quenching: Add a quenching reagent to stop the reaction and consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by purifying the protein conjugate using a suitable chromatography method, such as size-exclusion chromatography.

-

Characterization: Analyze the final conjugate to confirm successful labeling and determine the degree of modification using techniques such as mass spectrometry or SDS-PAGE.

The workflow for this experimental protocol is visualized below.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.